molecular formula C15H16N2O2 B2616366 (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide CAS No. 1436375-90-4

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide

Cat. No.: B2616366
CAS No.: 1436375-90-4
M. Wt: 256.305
InChI Key: ODLCDLMNVFHTLX-UHFFFAOYSA-N
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Description

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide is a synthetic organic compound that features a unique combination of a cyanocyclopropyl group and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide typically involves the following steps:

    Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.

    Coupling with the methoxyphenyl group: The cyanocyclopropyl intermediate is then coupled with a 3-methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the but-2-enamide moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or cyanocyclopropyl groups, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(1-Cyanocyclopropyl)-3-(4-methoxyphenyl)but-2-enamide
  • (E)-N-(1-Cyanocyclopropyl)-3-(3-hydroxyphenyl)but-2-enamide
  • (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enoic acid

Uniqueness

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its cyanocyclopropyl group, in particular, may contribute to its stability and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

(E)-N-(1-cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(12-4-3-5-13(9-12)19-2)8-14(18)17-15(10-16)6-7-15/h3-5,8-9H,6-7H2,1-2H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLCDLMNVFHTLX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1(CC1)C#N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1(CC1)C#N)/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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